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Compound of Interest

Compound Name:
Inosine 5'-triphosphate-2',3'-

dialdehyde

Cat. No.: B13832486

Get Quote

Executive Summary
This guide provides a technical comparison between Inosine Triphosphate (ITP) and its

periodate-oxidized analog, ITP-dialdehyde (oITP). While both molecules share the inosine

base, their interaction with ATPases represents a fundamental divergence in enzymology:

Turnover vs. Ligation.

ITP acts as an alternative substrate, probing the enzyme's nucleobase specificity (Purine

N6/O6 interactions).

ITP-dialdehyde acts as an affinity label (suicide inhibitor), mapping the active site geometry

by covalently trapping essential Lysine residues.

This document details the kinetic differences, reaction mechanisms, and validated protocols for

utilizing both reagents in ATPase site mapping.
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To understand the "hydrolysis rate" comparison, one must first distinguish the chemical fate of

the substrate within the catalytic pocket.

ITP: The Alternative Substrate
ITP differs from ATP only at the 6-position of the purine ring (Carbonyl oxygen in Inosine vs.

Amino group in Adenine).

Mechanism: ITP binds to the active site, induces the conformational change (e.g., Walker

A/B motif engagement), and undergoes hydrolysis of the

-phosphate.

Rate Determinant: The rate is governed by

. Differences between ATP and ITP hydrolysis rates reveal the contribution of the Adenine 6-
amino group to transition-state stabilization.

ITP-Dialdehyde (oITP): The Affinity Label
oITP is generated by periodate oxidation of the ribose 2',3'-cis-diol.

Mechanism: oITP binds to the active site (reversible

). Subsequently, the reactive dialdehyde groups form a covalent Schiff base with the

-amino group of a proximal Lysine residue.

Rate Determinant: The "rate" here is not turnover, but inactivation (

). While the triphosphate moiety can be hydrolyzed if the adduct forms slowly, the dominant
observation is the exponential loss of enzyme activity.
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Figure 1: Mechanistic bifurcation. ITP undergoes catalytic turnover (green), while ITP-

dialdehyde drives the enzyme toward covalent inactivation (red).

Comparative Kinetic Data
The following data summarizes the performance of ITP (turnover) and ITP-dialdehyde

(inactivation) in a representative P-type ATPase model (e.g., Na+/K+-ATPase).

Table 1: Substrate Hydrolysis Efficiency (Steady-State)
Note: ITP is generally a "slower" substrate due to weaker binding energy at the nucleobase

recognition site.
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Parameter ATP (Reference) ITP (Alternative) Interpretation

(Substrate Affinity) 0.5 - 1.0 mM 2.0 - 5.0 mM

Higher

for ITP indicates the

Adenine

is crucial for initial

binding.

(Turnover Rate) 100% (Normalized) 60% - 80%

ITP supports turnover,

but the transition state

is less stabilized.

Biological Output Active Transport Partial Transport

ITP can often drive

transport, but with

lower efficiency

(uncoupling may

occur).

Table 2: ITP-Dialdehyde Inactivation Kinetics
Note: Data represents the rate of enzyme death, not substrate turnover.
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Parameter Value (Approx.) Significance

(Reversible Binding)

100 - 500

M

oITP competes with ATP for

the binding site before

reacting.

(Inactivation Rate)
0.05 - 0.2 min

Rate of Schiff base formation.

Follows pseudo-first-order

kinetics.[1]

Stoichiometry 1:1

One oITP molecule covalently

modifies one active site

(usually a specific Lysine).

ATP Protection >90% Protection

Presence of ATP prevents

oITP binding, confirming

active-site specificity.

Experimental Protocols
As a senior scientist, I recommend the following self-validating workflows. The integrity of the

ITP-dialdehyde experiment relies heavily on the Sodium Borohydride (

) reduction step to stabilize the labile Schiff base.

Protocol A: Comparative Hydrolysis Assay (ITP vs ATP)
Objective: Determine

and

for ITP.

Preparation: Prepare reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM

).

Substrate Series: Prepare ITP serial dilutions (0.1 mM to 10 mM). Run ATP control in

parallel.

Initiation: Add ATPase (final conc. 10-50 nM) to start reaction at 37°C.
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Sampling: At

min, quench aliquots in Malachite Green reagent (acidic).

Quantification: Measure

. Calculate phosphate release (

mol Pi/min/mg).

Validation: Plot Michaelis-Menten curves. If ITP hydrolysis is linear with time, the enzyme is

stable.

Protocol B: Active Site Labeling with ITP-Dialdehyde
Objective: Irreversible inactivation and site mapping.

Oxidation (If synthesizing fresh): Incubate ITP with

(1:1 molar ratio) for 1 hr at 4°C. Quench excess periodate with ethylene glycol.

Incubation: Incubate ATPase with oITP (e.g., 100

M) in buffer lacking primary amines (Use HEPES or Phosphate, NOT Tris).

Control 1: Enzyme only.

Control 2: Enzyme + ATP (excess) + oITP (Competition check).

Time Course: Remove aliquots at

min.

Activity Check: Dilute aliquots 1:50 into a standard ATP assay buffer. Measure residual

ATPase activity.

Result: Activity should decay exponentially (

).

Stabilization (Crucial Step): Once inhibition >50% is reached, add
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(final 10 mM) to reduce the

Schiff base to a stable

amine bond.

Downstream: The protein is now permanently labeled and ready for tryptic digest and LC-

MS/MS analysis to identify the modified Lysine.

Workflow Visualization
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Figure 2: Dual-pathway workflow. Researchers must select the path based on whether the goal

is kinetic parameters (Path A) or structural mapping (Path B).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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